Structural Differentiation: α-Phenyl vs. Unsubstituted Acetic Acid Side Chain
The target compound possesses an α-phenyl-substituted acetic acid side chain, in contrast to the simpler 2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid, which lacks this phenyl group. This structural difference increases the molecular weight from 224.24 g/mol to 300.34 g/mol and introduces a chiral center at the α-carbon . The α-phenyl group increases the calculated logP by approximately 1.2–1.8 units compared to the unsubstituted analog, based on class-level estimates for arylacetic vs. acetic acid derivatives [1].
| Evidence Dimension | Substituent effect on molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW: 300.34 g/mol; contains chiral α-carbon; α-phenylacetic acid moiety present |
| Comparator Or Baseline | 2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid: MW 224.24 g/mol; no chiral center on acid; unsubstituted acetic acid |
| Quantified Difference | ΔMW = +76.10 g/mol; estimated ΔcLogP ≈ +1.2 to +1.8 (class-level inference for phenylacetic vs. acetic acid) |
| Conditions | Calculated physicochemical properties based on molecular formula; cLogP shift inferred from established Hansch π-value for phenyl substitution on acetic acid (π ≈ 1.60) |
Why This Matters
The higher molecular weight and lipophilicity, combined with a chiral center, create a distinct chemical space for patentability and pharmacological differentiation, directly affecting target engagement and ADME profiles.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. (π value for phenyl substitution on acetic acid system). View Source
